1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea
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Overview
Description
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea is a complex organic compound that features a piperidine ring, an oxane ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and oxane intermediates, followed by their coupling through a series of nucleophilic substitution and addition reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to act as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea involves its interaction with molecular targets within biological systems. This can include binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxane-containing molecules. Examples include:
- 7-fluoranyl-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one
- Various substituted piperidines and oxolanes
Uniqueness
The uniqueness of 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea lies in its specific combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c21-17(19-13-16-2-1-9-23-16)18-12-14-3-7-20(8-4-14)15-5-10-22-11-6-15/h14-16H,1-13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVODWIYIVAUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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